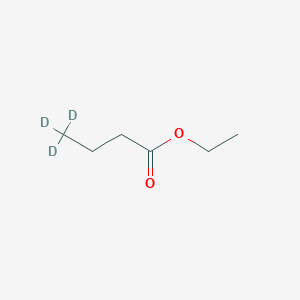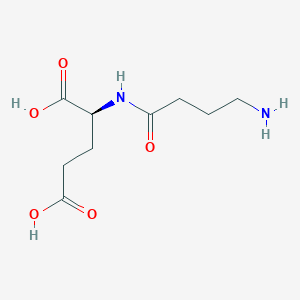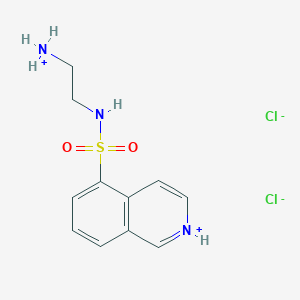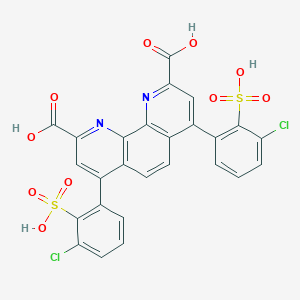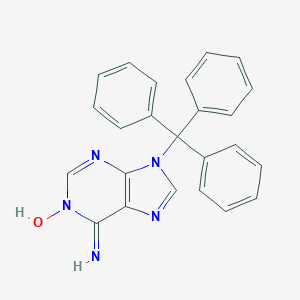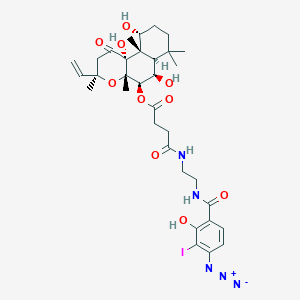
Iasa-forskolin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iasa-forskolin is a natural compound that is extracted from the roots of the Indian coleus plant (Coleus forskohlii). It has been used in traditional medicine for centuries to treat various ailments, including asthma, high blood pressure, and heart disease. In recent years, Iasa-forskolin has gained attention for its potential therapeutic applications in the field of biomedical research.
Mecanismo De Acción
Iasa-forskolin works by activating an enzyme called adenylate cyclase, which is responsible for the production of cyclic adenosine monophosphate (cAMP) in cells. cAMP is a critical messenger molecule that plays a key role in a variety of cellular processes, including metabolism, gene expression, and cell growth and differentiation.
Efectos Bioquímicos Y Fisiológicos
The activation of adenylate cyclase by Iasa-forskolin leads to an increase in cAMP levels, which in turn can have a variety of biochemical and physiological effects. These effects include increased insulin secretion, increased lipolysis (breakdown of fats), and increased vasodilation (widening of blood vessels).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Iasa-forskolin in laboratory experiments is that it is a natural compound that is relatively safe and non-toxic. It also has a well-documented mechanism of action, which makes it a useful tool for studying cellular processes and signaling pathways. However, one limitation of using Iasa-forskolin is that its effects can be dose-dependent and may vary depending on the specific cell type or tissue being studied.
Direcciones Futuras
There are numerous potential future directions for research on Iasa-forskolin. Some of the most promising areas of investigation include its potential use as a treatment for cancer, cardiovascular disease, and metabolic disorders such as obesity and diabetes. Other areas of interest include its potential use in the field of regenerative medicine, as well as its potential as a tool for studying cellular signaling pathways and gene expression. Overall, the future looks bright for Iasa-forskolin as a powerful tool for biomedical research.
Métodos De Síntesis
Iasa-forskolin can be synthesized through a process of extraction from the roots of the Indian coleus plant. The plant is first harvested and dried, and then the roots are ground into a fine powder. The powder is then mixed with a solvent, such as ethanol, and the Iasa-forskolin is extracted through a process of filtration and purification.
Aplicaciones Científicas De Investigación
Iasa-forskolin has been the subject of numerous scientific studies, which have investigated its potential therapeutic applications in a variety of areas. Some of the most promising areas of research include its potential use as a treatment for cancer, cardiovascular disease, and metabolic disorders such as obesity and diabetes.
Propiedades
Número CAS |
121878-20-4 |
|---|---|
Nombre del producto |
Iasa-forskolin |
Fórmula molecular |
C33H44IN5O10 |
Peso molecular |
797.6 g/mol |
Nombre IUPAC |
[(3R,4aS,5R,6R,6aR,10R,10aS,10bR)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] 4-[2-[(4-azido-2-hydroxy-3-iodobenzoyl)amino]ethylamino]-4-oxobutanoate |
InChI |
InChI=1S/C33H44IN5O10/c1-7-30(4)16-20(41)33(47)31(5)19(40)12-13-29(2,3)26(31)25(45)27(32(33,6)49-30)48-22(43)11-10-21(42)36-14-15-37-28(46)17-8-9-18(38-39-35)23(34)24(17)44/h7-9,19,25-27,40,44-45,47H,1,10-16H2,2-6H3,(H,36,42)(H,37,46)/t19-,25-,26-,27-,30+,31-,32+,33-/m1/s1 |
Clave InChI |
UTCUSMOTNRCVGL-JFHNSAMMSA-N |
SMILES isomérico |
C[C@@]1(CC(=O)[C@]2([C@@]3([C@@H](CCC([C@H]3[C@H]([C@H]([C@@]2(O1)C)OC(=O)CCC(=O)NCCNC(=O)C4=C(C(=C(C=C4)N=[N+]=[N-])I)O)O)(C)C)O)C)O)C=C |
SMILES |
CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)CCC(=O)NCCNC(=O)C4=C(C(=C(C=C4)N=[N+]=[N-])I)O)O)C)O)C |
SMILES canónico |
CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)CCC(=O)NCCNC(=O)C4=C(C(=C(C=C4)N=[N+]=[N-])I)O)O)C)O)C |
Sinónimos |
3'-iodo-4'-azidosalicylamidoethylamido-7-succinyldeacetylforskolin IASA-forskolin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



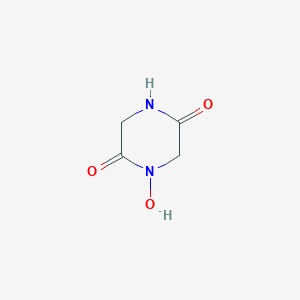
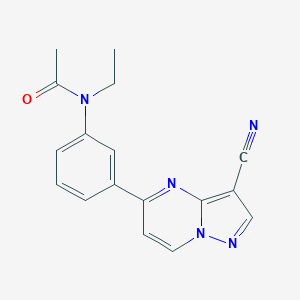
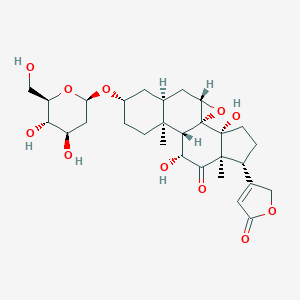
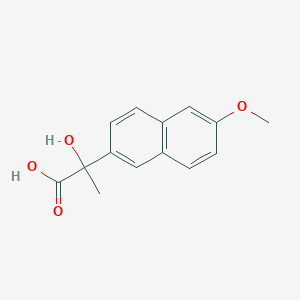
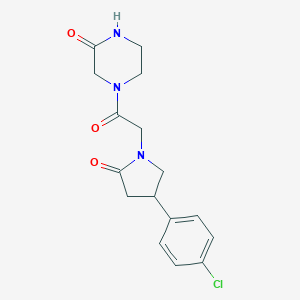
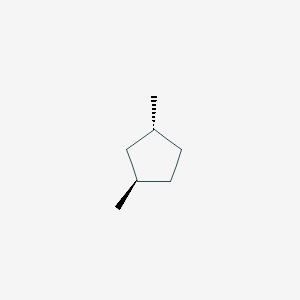
![4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B44222.png)
![1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B44224.png)
![3-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B44226.png)
